molecular formula C23H24FN5O B3413667 2-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine CAS No. 946258-08-8

2-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine

Cat. No.: B3413667
CAS No.: 946258-08-8
M. Wt: 405.5 g/mol
InChI Key: PQEZIPWYAOWXKM-UHFFFAOYSA-N
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Description

2-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C23H24FN5O and its molecular weight is 405.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in the nervous system, where it is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition.

Mode of Action

The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The compound is a mixed-type inhibitor , exhibiting both competitive and non-competitive inhibition .

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, which is involved in many functions, including muscle movement, breathing, heart rate, and learning. By preventing the breakdown of acetylcholine, the compound enhances cholinergic neurotransmission .

Result of Action

The increase in acetylcholine concentration due to AChE inhibition can lead to improved cognition and memory, particularly in conditions where these functions are impaired, such as Alzheimer’s disease .

Properties

IUPAC Name

(2-fluorophenyl)-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O/c1-16-7-9-18(10-8-16)26-21-15-17(2)25-23(27-21)29-13-11-28(12-14-29)22(30)19-5-3-4-6-20(19)24/h3-10,15H,11-14H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEZIPWYAOWXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine
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2-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine
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2-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine
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2-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine
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2-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine
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2-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine

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